molecular formula C19H23BN4O3 B11832105 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B11832105
M. Wt: 366.2 g/mol
InChI Key: WEQQMITZSRILOY-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a complex organic compound that features a triazolopyridine core with a methoxyphenylmethyl group and a dioxaborolan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves multiple steps:

    Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenylmethyl Group: This step often involves a substitution reaction where the methoxyphenylmethyl group is introduced to the triazolopyridine core.

    Attachment of the Dioxaborolan Group: This is usually done through a borylation reaction, where the dioxaborolan group is attached to the triazolopyridine core under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-[(4-Methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate

Uniqueness

What sets 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23BN4O3

Molecular Weight

366.2 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C19H23BN4O3/c1-18(2)19(3,4)27-20(26-18)15-10-11-21-17-16(15)22-23-24(17)12-13-6-8-14(25-5)9-7-13/h6-11H,12H2,1-5H3

InChI Key

WEQQMITZSRILOY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(N=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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